This compound is classified as an aminophenylacetamide derivative. It falls under the category of organic compounds that contain both amine and amide functional groups, making it relevant in the study of pharmaceuticals and agrochemicals.
The synthesis of 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride typically involves a multi-step reaction process:
This synthetic route can be scaled up for industrial production with modifications to enhance efficiency and yield.
The molecular structure of 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride can be described as follows:
InChI=1S/C8H8F2N2O.ClH/c9-6-2-1-5(3-7(6)10)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H
, which provides a detailed representation of its atomic connectivity.2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride can undergo various chemical reactions due to its functional groups:
The specific products formed depend on the reagents and conditions applied during these reactions .
The mechanism of action for 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride primarily involves its interaction with biological molecules:
The physical and chemical properties of 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride are essential for understanding its behavior in various environments:
The scientific applications of 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2